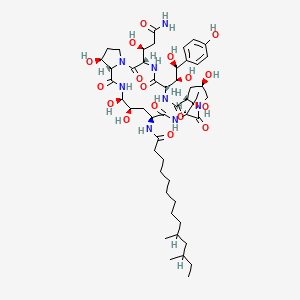
2,4-Dicloro-6-nitroanilina
Descripción general
Descripción
Synthesis Analysis
The synthesis of nitroaromatic compounds can involve various strategies, including direct nitration, catalytic processes, or through specific reductive or oxidative pathways depending on the desired nitro compound. For example, the synthesis of nitroxides and their applications in organic synthesis is a closely related topic, where nitroxides, stable radicals, are utilized in various reactions including oxidation and reduction processes that could be relevant to the synthesis of nitroaromatic compounds like 2,4-Dichloro-6-nitroaniline (Leifert & Studer, 2023).
Molecular Structure Analysis
Molecular structure analysis often involves computational methods to predict the geometry, electronic structure, and reactivity of compounds. Studies on the structure-activity relationship of aromatic nitro compounds provide insights into how molecular orbital energies and hydrophobicity influence their chemical behavior and reactivity (Debnath et al., 1991).
Chemical Reactions and Properties
Nitroaromatic compounds undergo various chemical reactions, including reduction to amines, coupling reactions, and participation in electrophilic substitution reactions. The review of nitrous oxide emissions during biological nutrient removal highlights the reactivity of nitrogen-containing compounds and their environmental impact, which can indirectly relate to the chemical behavior of nitroaromatics in nature (Hu et al., 2012).
Aplicaciones Científicas De Investigación
Catalizador en síntesis orgánica
DCNA se emplea ampliamente en la investigación científica como un catalizador versátil . Facilita la síntesis de varios compuestos orgánicos . El mecanismo de acción preciso de DCNA aún no se comprende completamente, pero se cree que surge de su capacidad para formar complejos con metales de transición . Se cree que estos complejos contribuyen a la actividad catalítica que exhibe DCNA .
Oxidación electroquímica
DCNA permite la oxidación electroquímica de compuestos orgánicos . Esta aplicación es particularmente útil en el campo de la electroquímica, donde se puede utilizar para estudiar el comportamiento de oxidación de varios compuestos orgánicos .
Aplicaciones en bioquímica
En el campo de la bioquímica, DCNA encuentra aplicaciones de gran alcance . Si bien las aplicaciones específicas en este campo no se detallan en la fuente, la versatilidad de DCNA sugiere que podría utilizarse en una variedad de procesos bioquímicos .
Proceso de cloración
DCNA se puede utilizar en el proceso de cloración de 4-nitroanilina para sintetizar 2,6-dicloro-4-nitroanilina . Este proceso implica disolver gas cloro en 1,2-dicloroetano como fuente de cloro para una reacción de cloración bifásica líquido-líquido .
Diseño de sondas de pH
DCNA se ha utilizado para diseñar una sonda de pH de reacción más rápida y fluorescencia más intensa basada en la estructura de espirolactama de rodamina . Esta aplicación es particularmente útil en el campo de la química analítica, donde las sondas de pH son herramientas esenciales para medir la acidez o alcalinidad de una solución .
Aplicaciones industriales
Dada la alta eficiencia de reacción y seguridad del proceso de cloración bifásica líquido-líquido que involucra DCNA , tiene perspectivas de aplicación industrial en términos de seguridad y controlabilidad . Esto podría revolucionar potencialmente la forma en que se llevan a cabo las reacciones de cloración en la industria .
Mecanismo De Acción
Target of Action
It is known to interact with various organic compounds and transition metals .
Mode of Action
2,4-Dichloro-6-nitroaniline is believed to form complexes with transition metals . These complexes are thought to contribute to the catalytic activity exhibited by 2,4-Dichloro-6-nitroaniline . It facilitates the synthesis of various organic compounds and enables the electrochemical oxidation of organic compounds .
Biochemical Pathways
It is known to play a pivotal role as a catalyst in numerous reactions, including the synthesis of various organic compounds and the electrochemical oxidation of organic compounds .
Result of Action
It is known to facilitate the synthesis of various organic compounds and enable the electrochemical oxidation of organic compounds . The precise effects at the molecular and cellular level require further investigation.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-dichloro-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEZAMILKKYOPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041361 | |
| Record name | 2,4-Dichloro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2683-43-4 | |
| Record name | 2,4-Dichloro-6-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2683-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-6-nitrophenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2683-43-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dichloro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-6-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DICHLORO-6-NITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S7EH59H1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2,4-Dichloro-6-nitroaniline used in studies related to acidity functions like the Hammett acidity function (H0)?
A: 2,4-Dichloro-6-nitroaniline serves as a useful indicator for determining acidity in strongly acidic solutions. [, ] Its protonation behavior is sensitive to the concentration of acid present, allowing researchers to quantify acidity levels beyond the range of traditional pH measurements. This is particularly valuable when studying reactions in highly acidic media like concentrated sulfuric acid solutions, as seen in the studies on the dehydration of 1,2-diphenylethanol. [] The change in 2,4-Dichloro-6-nitroaniline's UV-Vis absorbance spectrum upon protonation provides a measurable way to track changes in acidity.
Q2: How does the solvent system affect the acidity measurements using 2,4-Dichloro-6-nitroaniline?
A: Research has shown that the choice of solvent system can significantly influence the acidity measurements derived from 2,4-Dichloro-6-nitroaniline protonation. [, ] For instance, in the study on the dehydration of 1,2-diphenylethanol, researchers utilized a mixed solvent system of ethanol and aqueous sulfuric acid due to the low solubility of trans-stilbene (the reaction product) in purely aqueous sulfuric acid. [] They found that the addition of 5% ethanol to the aqueous sulfuric acid solution led to a slightly lower acidity compared to pure aqueous sulfuric acid at lower sulfuric acid concentrations, while at higher concentrations, the alcoholic solution became more acidic. [] This highlights the importance of carefully considering solvent effects when using 2,4-Dichloro-6-nitroaniline as an indicator for acidity measurements.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1218404.png)











